12-Methyltetracosanoyl-CoA
Description
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Properties
Molecular Formula |
C46H84N7O17P3S |
|---|---|
Molecular Weight |
1132.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methyltetracosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-9-10-11-14-17-20-23-34(2)24-21-18-15-12-13-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61) |
InChI Key |
DMCABUUIYLQMJP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 12-Methyltetracosanoyl-CoA in Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Methyltetracosanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, represents a specialized class of lipids integral to the physiology of various bacterial species. As a very-long-chain fatty acid (VLCFA), its primary role lies in the modulation of cell membrane dynamics, contributing to environmental adaptation and survival. This technical guide provides a comprehensive overview of the current understanding of this compound and its corresponding fatty acid, 12-methyltetracosanoic acid (anteiso-C25:0), in bacteria. It covers the established biosynthetic pathway, its crucial function in maintaining membrane fluidity, and the analytical methodologies employed for its characterization. While specific signaling roles for this particular molecule are not yet elucidated, this paper will delve into the broader context of fatty acid signaling in bacteria, offering a framework for future research.
Introduction to Branched-Chain Fatty Acids in Bacteria
Bacterial cellular membranes are complex structures primarily composed of phospholipids, which are amphipathic molecules with a hydrophilic head and a hydrophobic tail. The nature of the fatty acid tails significantly influences the physical properties of the membrane, such as fluidity and permeability. While many organisms primarily utilize straight-chain fatty acids, a significant number of bacterial species incorporate branched-chain fatty acids (BCFAs) as major components of their membrane lipids.[1][2][3] These BCFAs are typically of two main types: iso-branched, with a methyl group on the penultimate carbon from the acyl chain's methyl end, and anteiso-branched, with a methyl group on the antepenultimate carbon.[1][2][3] this compound is an example of an anteiso-fatty acid with a total of 25 carbon atoms.
The presence and relative abundance of BCFAs are so characteristic that they are often used as chemotaxonomic markers for bacterial identification and classification.[1]
Biosynthesis of this compound
The biosynthesis of anteiso-branched-chain fatty acids, including this compound, follows the general principles of the type II fatty acid synthesis (FAS-II) pathway, with a key distinction in the initial priming step.
Primer Synthesis
The synthesis of anteiso-fatty acids is initiated with a branched-chain acyl-CoA primer derived from the catabolism of the amino acid L-isoleucine. The pathway is as follows:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA. This serves as the specific primer for anteiso-fatty acid synthesis.
Elongation
The 2-methylbutyryl-CoA primer enters the FAS-II cycle, where it is sequentially elongated by the addition of two-carbon units from malonyl-CoA. The key enzymes in the elongation cycle include:
-
β-ketoacyl-ACP synthase (KAS): Condenses the acyl-CoA primer with malonyl-ACP.
-
β-ketoacyl-ACP reductase (KAR): Reduces the β-keto group.
-
β-hydroxyacyl-ACP dehydratase (DH): Dehydrates the β-hydroxyacyl-ACP.
-
Enoyl-ACP reductase (ER): Reduces the enoyl-ACP to a saturated acyl-ACP.
This cycle repeats, adding two carbons at a time, until the final chain length of 25 carbons is achieved, resulting in 12-methyltetracosanoyl-ACP. This is subsequently converted to this compound.
Biological Role: Membrane Fluidity and Environmental Adaptation
The primary and most well-established role of anteiso-branched-chain fatty acids, including 12-methyltetracosanoic acid, is the regulation of cell membrane fluidity. The methyl branch in the anteiso position disrupts the ordered packing of the acyl chains in the lipid bilayer more effectively than the iso-branch. This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity.
This property is particularly crucial for bacteria that inhabit environments with fluctuating or low temperatures. For instance, in Listeria monocytogenes, a foodborne pathogen capable of growing at refrigeration temperatures, a shift to a higher proportion of anteiso-fatty acids is a key adaptive mechanism to maintain membrane function in the cold.[4] While specific studies on the role of the very-long-chain anteiso-C25:0 are limited, it is plausible that its presence in certain bacteria, potentially thermophiles or those in specific chemical environments, is critical for maintaining optimal membrane function under extreme conditions.[5] The extended chain length would contribute to the stability of the membrane at higher temperatures, while the anteiso-branch would provide necessary fluidity.
Long-chain fatty acids are also known to be integrated into the lipid A component of lipopolysaccharides in some Gram-negative bacteria, contributing to the integrity of the outer membrane and resistance to certain stressors.
Potential Signaling Roles
While direct evidence for a signaling role of this compound is currently lacking, the broader field of lipidomics has established that fatty acids can act as signaling molecules in bacteria, regulating processes such as virulence factor production.[6][7][8] In Staphylococcus aureus, for example, fatty acids can inactivate a membrane-bound sensor kinase, thereby repressing the expression of numerous virulence factors.[7][8] It is conceivable that very-long-chain branched fatty acids like anteiso-C25:0 could have specific binding partners or influence the activity of membrane-associated signaling proteins, thereby participating in environmental sensing and response pathways. Further research is required to explore these potential roles.
Experimental Protocols
The analysis of very-long-chain branched fatty acids like 12-methyltetracosanoic acid typically involves extraction of total lipids from bacterial cells, derivatization of the fatty acids to more volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
-
Cell Harvesting: Bacterial cells are harvested from culture by centrifugation.
-
Lipid Extraction: Total lipids are extracted using a standard Bligh-Dyer or Folch method, which employs a chloroform:methanol:water solvent system.
-
Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF₃ in methanol).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column suitable for FAME analysis (e.g., a polar or non-polar phase column) is installed.
-
Injection: The FAMEs mixture is injected into the GC.
-
Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase of the column. Generally, for a given chain length, branched-chain FAMEs have slightly different retention times than their straight-chain counterparts.
-
Detection and Identification: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum of a FAME provides a unique fragmentation pattern that allows for the identification of the fatty acid, including the position of the methyl branch in the case of BCFAs.[9][10][11]
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature detailing the precise concentrations or relative abundance of this compound or its corresponding fatty acid in various bacterial species. The tables below are provided as templates for how such data could be presented should it become available through future research.
Table 1: Hypothetical Abundance of Anteiso-C25:0 in Different Bacterial Species
| Bacterial Species | Growth Condition | Anteiso-C25:0 (% of Total Fatty Acids) |
| Thermophilus aquaticus | 70°C | Data Not Available |
| Bacillus subtilis | 37°C | Data Not Available |
| Actinomyces sp. | 30°C | Data Not Available |
Table 2: Hypothetical Effect of Anteiso-C25:0 on Membrane Fluidity
| Lipid Bilayer Composition | Phase Transition Temperature (°C) |
| 100% DPPC | Data Not Available |
| 90% DPPC / 10% Anteiso-C25:0 | Data Not Available |
Conclusion and Future Directions
This compound and its corresponding fatty acid are important, albeit currently understudied, components of the bacterial lipidome. Their role in modulating membrane fluidity is well-established in the broader context of anteiso-branched-chain fatty acids. However, the specific contributions of this very-long-chain variant to bacterial physiology, particularly in extremophiles, remain an open area of investigation. Future research should focus on:
-
Quantitative Profiling: Determining the abundance of anteiso-C25:0 in a wider range of bacterial species, especially those from extreme environments.
-
Biophysical Studies: Investigating the precise effects of incorporating anteiso-C25:0 into model membranes to understand its impact on fluidity, thickness, and permeability.
-
Genetic and Molecular Studies: Identifying and characterizing the specific elongase enzymes responsible for the synthesis of very-long-chain anteiso-fatty acids.
-
Signaling Pathway Elucidation: Exploring potential interactions of this compound with membrane-bound receptors and other signaling proteins to uncover any regulatory roles.
A deeper understanding of the biological roles of this compound could provide insights into bacterial adaptation and survival mechanisms, and potentially reveal novel targets for the development of antimicrobial agents.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid composition of thermophilic, mesophilic, and psychrophilic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens [frontiersin.org]
- 7. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Progress [stg-blogs.stjude.org]
- 8. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. The mass spectrometry of iso and anteiso monoenoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of 12-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA that plays a role in the composition of complex lipids in certain organisms. Its unique structure, featuring a methyl branch in the middle of a 24-carbon acyl chain, suggests a specialized biosynthetic pathway. Understanding this pathway is crucial for researchers in lipidomics, microbiology, and drug development, as the enzymes involved may represent novel targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway, including a plausible enzymatic sequence based on analogous, well-characterized pathways, detailed experimental protocols, and quantitative data where available.
Core Biosynthetic Pathway
While the complete enzymatic pathway for this compound has not been fully elucidated in a single organism, a hypothetical pathway can be constructed based on the well-documented biosynthesis of other mid-chain methylated fatty acids, such as tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium tuberculosis. This analogous pathway involves a two-step mechanism acting on a long-chain unsaturated fatty acyl-CoA precursor.
The proposed biosynthesis of this compound involves the following key stages:
-
De Novo Synthesis and Elongation to a C24 Acyl-CoA: The pathway begins with the standard fatty acid synthesis (FAS) system to produce a long-chain fatty acyl-CoA, typically palmitoyl-CoA (C16:0-CoA). This is followed by a series of elongation steps carried out by fatty acid elongase (FAE) systems to extend the acyl chain to 24 carbons, forming Tetracosanoyl-CoA (C24:0-CoA).
-
Desaturation of the C24 Acyl-CoA: A fatty acyl-CoA desaturase introduces a double bond into the tetracosanoyl-CoA backbone, likely at the Δ12 position, to form dodec-12-enoyl-CoA. This unsaturated precursor is the substrate for the subsequent methylation step.
-
SAM-Dependent Methylation: A specialized S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the double bond of the unsaturated acyl-CoA. This reaction proceeds through a 12-methylene-tetracosanoyl-CoA intermediate.
-
Reduction of the Methylene (B1212753) Intermediate: A reductase, likely an FAD-dependent oxidoreductase, reduces the exocyclic methylene group to a methyl group, yielding the final product, this compound.
Key Enzymes and Their Functions
| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product(s) |
| Fatty Acid Synthase (FAS) | Initial synthesis of long-chain fatty acids. | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitoyl-CoA (C16:0-CoA) |
| Fatty Acid Elongase (FAE) | Elongation of the fatty acyl chain to 24 carbons. | C16-C22 Acyl-CoAs, Malonyl-CoA, NADPH | Tetracosanoyl-CoA (C24:0-CoA) |
| Δ12-Fatty Acyl-CoA Desaturase | Introduction of a double bond at the C12 position. | Tetracosanoyl-CoA, O2, NADPH | Dodec-12-enoyl-CoA, H2O |
| SAM-Dependent Methyltransferase | Methyl group transfer to the double bond. | Dodec-12-enoyl-CoA, S-adenosyl-L-methionine (SAM) | 12-Methylene-tetracosanoyl-CoA, S-adenosyl-L-homocysteine (SAH) |
| Methylene-Fatty-Acyl-CoA Reductase | Reduction of the methylene group to a methyl group. | 12-Methylene-tetracosanoyl-CoA, NADPH (or other reductant) | This compound |
Experimental Protocols
In Vitro Methyltransferase Activity Assay
This protocol is designed to measure the activity of a putative SAM-dependent methyltransferase involved in the biosynthesis of this compound.
Materials:
-
Purified candidate methyltransferase enzyme.
-
Dodec-12-enoyl-CoA (substrate).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as a methyl donor.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Scintillation cocktail.
-
Scintillation counter.
-
Microcentrifuge tubes.
-
Water bath or incubator.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of the purified methyltransferase, and the dodec-12-enoyl-CoA substrate.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding [³H]SAM to the mixture.
-
Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Extract the lipid-soluble product (³H-labeled 12-methylene-tetracosanoyl-CoA) using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity over time.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is for the identification and quantification of 12-methyltetracosanoic acid in biological samples.
Materials:
-
Biological sample (e.g., bacterial cell pellet, lipid extract).
-
Internal standard (e.g., heptadecanoic acid).
-
Methanolysis reagent (e.g., 2.5% H₂SO₄ in methanol).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent).
Procedure:
-
To the biological sample, add a known amount of the internal standard.
-
Add the methanolysis reagent and heat the sample at 80°C for 1-2 hours to convert fatty acyl-CoAs to their corresponding fatty acid methyl esters (FAMEs).
-
After cooling, add hexane and saturated NaCl solution to extract the FAMEs.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of 12-methyltetracosanoic acid will show a characteristic fragmentation pattern that can be used for its identification and quantification relative to the internal standard.
Visualizations
Discovery and isolation of 12-Methyltetracosanoyl-CoA
An In-depth Technical Guide on the Discovery and Isolation of 12-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a very-long-chain branched-chain fatty acyl-coenzyme A. Due to the limited specific literature on this molecule, this document consolidates information on the biosynthesis of its precursor fatty acid, 12-methyltetracosanoic acid, and presents generalized, adaptable protocols for the synthesis, isolation, and analysis of long-chain acyl-CoAs. This guide serves as a foundational resource, offering experimental frameworks and theoretical background to enable further research into the biological significance of this compound.
Introduction
This compound is the activated thioester form of 12-methyltetracosanoic acid, a C25 anteiso-branched-chain fatty acid. As with other fatty acyl-CoAs, it is presumed to be a key intermediate in lipid metabolism, potentially serving as a substrate for elongation, desaturation, or incorporation into complex lipids. While its direct discovery and isolation have not been specifically detailed in published literature, its precursor, 12-methyltetradecanoic acid (12-MTA), has been identified in natural sources like sea cucumbers and Streptomyces species, exhibiting noteworthy biological activities, including anti-cancer properties. This guide aims to bridge the knowledge gap by providing a plausible biosynthetic pathway and robust experimental methodologies applicable to the study of this compound.
Biosynthesis of the Precursor: 12-Methyltetracosanoic Acid
The formation of 12-methyltetracosanoic acid is hypothesized to follow the established pathway for the synthesis of anteiso-branched-chain fatty acids.
Pathway Overview:
-
Initiation: The pathway begins with the amino acid L-isoleucine. Through transamination, it is converted to its corresponding α-keto acid, 2-keto-3-methylvalerate.
-
Primer Formation: The α-keto acid undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA. This molecule acts as the primer for the fatty acid synthase (FAS) machinery.
-
Elongation: The 2-methylbutyryl-CoA primer is subsequently elongated by the fatty acid synthase complex. Each cycle of elongation adds a two-carbon unit derived from malonyl-CoA.
-
Formation of Very-Long-Chain Fatty Acid: The production of a C25 fatty acid like 12-methyltetracosanoic acid would necessitate the involvement of a fatty acid elongase system capable of handling very-long-chain substrates.
Biosynthetic Pathway Diagram
Caption: Proposed pathway for the biosynthesis of 12-methyltetracosanoic acid.
Enzymatic Activation to this compound
The conversion of the free fatty acid to its metabolically active CoA ester is catalyzed by an acyl-CoA synthetase. Given the substrate's chain length, a very-long-chain acyl-CoA synthetase (VLCS) is the likely enzyme responsible.
Reaction:
12-Methyltetracosanoic acid + ATP + CoASH ⇌ this compound + AMP + PPi
Experimental Protocols
The following sections detail generalized protocols that can be adapted for the study of this compound.
Chemo-enzymatic Synthesis of this compound
This method combines chemical activation with enzymatic synthesis for high specificity.
Protocol:
-
Fatty Acid Activation: Dissolve 12-methyltetracosanoic acid in an anhydrous organic solvent (e.g., dichloromethane). Add N,N'-carbonyldiimidazole to activate the carboxylic acid, forming an acyl-imidazolide intermediate.
-
Enzymatic Ligation: In a separate aqueous buffer, combine Coenzyme A, ATP, magnesium chloride, and a suitable long-chain acyl-CoA synthetase.
-
Reaction: Add the activated fatty acid solution to the enzymatic reaction mixture and incubate at an optimal temperature (e.g., 37°C).
-
Purification: Purify the synthesized this compound using reversed-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Isolation from Biological Matrices
This protocol provides a general framework for the extraction of long-chain acyl-CoAs from cellular or tissue samples.
Protocol:
-
Sample Homogenization: Rapidly homogenize the biological sample in a cold acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) to quench enzymatic activity.
-
Liquid-Liquid Extraction: Perform a biphasic extraction using a mixture of butanol and water. The long-chain acyl-CoAs will partition into the organic phase.
-
Solid-Phase Extraction (SPE): Further purify the organic extract using a C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a high-percentage organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Concentration: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Protocol:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Interface the HPLC with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection and Quantification: Utilize Multiple Reaction Monitoring (MRM) for targeted analysis. This involves monitoring the transition from the precursor ion (the [M+H]+ of this compound) to a characteristic product ion (e.g., the fragment corresponding to the phosphopantetheine moiety).
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and analysis of long-chain acyl-CoAs.
Data Presentation
The following tables provide illustrative examples of the types of quantitative data that can be generated.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive |
| Precursor Ion (m/z) | To be determined for C46H84N7O17P3S |
| Product Ion (m/z) | To be determined (characteristic fragment) |
Table 2: Hypothetical Tissue Distribution of Long-Chain Acyl-CoAs
| Acyl-CoA Species | Liver (pmol/g tissue) | Brain (pmol/g tissue) | Adipose (pmol/g tissue) |
| Stearoyl-CoA (C18:0) | 25.4 ± 3.1 | 15.2 ± 2.5 | 45.8 ± 5.3 |
| Arachidoyl-CoA (C20:0) | 5.1 ± 0.8 | 8.9 ± 1.1 | 3.2 ± 0.5 |
| Lignoceroyl-CoA (C24:0) | 1.8 ± 0.3 | 6.7 ± 0.9 | 1.1 ± 0.2 |
| This compound | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The study of this compound represents an opportunity to expand our understanding of lipid metabolism, particularly the roles of very-long-chain and branched-chain fatty acids. Although direct research on this molecule is currently sparse, the methodologies and biosynthetic knowledge presented in this guide provide a clear path forward for its investigation. Future research should focus on the enzymatic machinery responsible for its synthesis, its tissue-specific distribution, and its ultimate metabolic fate. Elucidating the biological functions of this compound could reveal novel regulatory mechanisms in lipid signaling and metabolism, with potential implications for drug development in metabolic and inflammatory diseases.
12-Methyltetracosanoyl-CoA as a Metabolic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 12-Methyltetracosanoyl-CoA, a C25 methyl-branched, very-long-chain acyl-CoA, as a potential metabolic intermediate. Due to the limited direct research on this specific molecule, this document synthesizes established principles of fatty acid metabolism to propose a putative metabolic pathway. It covers the theoretical activation, oxidation, and subsequent catabolism of this compound, detailing the key enzymes and subcellular compartments involved. This guide also presents detailed experimental protocols for the analysis of long-chain acyl-CoAs and the assessment of fatty acid oxidation, which can be adapted for the study of this compound. Quantitative data from analogous very-long-chain fatty acids are provided to serve as a benchmark for future experimental investigations. The included diagrams of metabolic pathways and experimental workflows offer a clear visual representation of the complex processes involved. This document is intended to be a valuable resource for researchers investigating the metabolism of branched-chain fatty acids and its implications in health and disease.
Introduction
Methyl-branched fatty acids are integral components of the human diet, primarily derived from sources such as dairy products, meat, and fish. Their catabolism is essential for cellular energy homeostasis. Unlike their straight-chain counterparts, the presence of methyl groups can necessitate alternative metabolic routes to the conventional beta-oxidation pathway. 12-methyltetracosanoic acid is a C25 very-long-chain fatty acid (VLCFA) with a methyl group located at the 12th carbon position. For it to be metabolized, it must first be activated to its coenzyme A (CoA) thioester, this compound.
The metabolism of VLCFAs and branched-chain fatty acids predominantly initiates in the peroxisomes, as the enzymes in mitochondria are not efficient at handling these substrates. The position of the methyl branch is a critical determinant of the metabolic strategy. While methyl groups at the α (C2) or β (C3) positions can sterically hinder the enzymes of beta-oxidation, a methyl group at the C12 position is not expected to interfere with the initial cycles of this process. This guide will outline the probable metabolic fate of this compound based on our current understanding of fatty acid oxidation.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to occur in a series of steps, beginning with its activation and initial oxidation in the peroxisome, followed by further degradation in the mitochondrion.
Activation and Transport into Peroxisomes
Prior to oxidation, 12-methyltetracosanoic acid must be activated to this compound. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an enzyme typically located in the peroxisomal or endoplasmic reticulum membrane.
Once activated, this compound is transported into the peroxisomal matrix. This transport is mediated by ATP-binding cassette (ABC) transporters, specifically the ABCD family of proteins.
Peroxisomal Beta-Oxidation
Inside the peroxisome, this compound is expected to undergo several cycles of beta-oxidation. The methyl group at the C12 position is distant from the reactive thioester end and is unlikely to impede the initial enzymatic steps. Each cycle of peroxisomal beta-oxidation consists of four reactions:
-
Dehydrogenation: Catalyzed by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond between the α and β carbons.
-
Hydration: Addition of a water molecule across the double bond, catalyzed by a multifunctional enzyme (MFE).
-
Dehydrogenation: Oxidation of the hydroxyl group to a keto group, also catalyzed by the MFE.
-
Thiolysis: Cleavage of the β-ketoacyl-CoA by a peroxisomal thiolase, releasing acetyl-CoA and a shortened acyl-CoA chain.
This process will continue until the acyl chain is sufficiently shortened. The presence of the methyl group will eventually halt the beta-oxidation spiral when it approaches the reactive end of the molecule. The resulting branched-chain acyl-CoA, along with the acetyl-CoA produced, is then transported to the mitochondria for further metabolism.
Mitochondrial Beta-Oxidation
The shortened, branched-chain acyl-CoA is transported to the mitochondria via the carnitine shuttle system. Inside the mitochondrial matrix, it undergoes further rounds of beta-oxidation. The final cycle of beta-oxidation of the remaining branched-chain fragment will yield propionyl-CoA in addition to acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow for Acyl-CoA Analysis
Caption: General workflow for the analysis of acyl-CoA esters.
Quantitative Data
Direct quantitative data for the metabolism of this compound is not currently available in the scientific literature. However, data from studies on other very-long-chain fatty acids can provide a useful reference point for expected enzyme kinetics and turnover rates. The following tables summarize representative data for peroxisomal beta-oxidation of analogous substrates.
Table 1: Kinetic Parameters of Peroxisomal Beta-Oxidation for Various Acyl-CoA Substrates
| Substrate | Vmax (% of Palmitoyl-CoA) | Km (µM) | Reference |
| Myristoyl-CoA (C14:0) | 110 | - | [1] |
| Palmitoyl-CoA (C16:0) | 100 | 13.8 ± 1.0 | [1] |
| Eicosa-8,11,14-trienoyl-CoA (C20:3) | ~150 | 17 ± 6 | [1] |
| Docosa-7,10,13,16-tetraenoyl-CoA (C22:4) | ~150 | 22 ± 3 | [1] |
Note: The data presented are from studies on rat liver peroxisomes and are intended to serve as an estimate. Actual values for this compound may vary.
Table 2: Cellular Concentrations of Long-Chain Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Palmitoyl-CoA (C16:0) | ~25 | [2] |
| Stearoyl-CoA (C18:0) | ~10 | [2] |
| Oleoyl-CoA (C18:1) | ~15 | [2] |
| Linoleoyl-CoA (C18:2) | ~5 | [2] |
Note: These values represent the physiological concentrations of common long-chain acyl-CoAs and can be used as a baseline for comparison in future studies on this compound.
Experimental Protocols
Protocol for the Analysis of Long-Chain Acyl-CoA Esters by LC-MS/MS
This protocol provides a general method for the extraction and quantification of long-chain acyl-CoA esters from biological samples, adapted from Magnes et al. (2005)[2].
Materials:
-
Biological tissue or cultured cells
-
Extraction buffer (e.g., isopropanol (B130326) with 50 mM KH2PO4, pH 7.2)
-
Internal standards (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol (B129727), water, acetonitrile, ammonium (B1175870) hydroxide)
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation: Homogenize frozen tissue or cell pellets in ice-cold extraction buffer containing the internal standard.
-
Extraction: Centrifuge the homogenate to pellet debris. Collect the supernatant for solid-phase extraction.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove unbound contaminants.
-
Elute the acyl-CoAs with a suitable solvent mixture (e.g., acetonitrile/water with ammonium hydroxide).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a C18 reversed-phase column.
-
Separate the acyl-CoAs using a gradient of ammonium hydroxide (B78521) in water and acetonitrile.[2]
-
Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[2]
-
-
Data Analysis: Quantify the amount of each acyl-CoA species by comparing its peak area to that of the internal standard.
Protocol for Measuring Fatty Acid Oxidation Rate
This protocol describes a radiometric assay to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria, based on the conversion of a radiolabeled fatty acid to acid-soluble metabolites.[3]
Materials:
-
Cultured cells or isolated mitochondria
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Radiolabeled fatty acid (e.g., [1-14C]palmitic acid complexed to BSA)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria in the assay buffer.
-
Initiation of Reaction: Add the radiolabeled fatty acid substrate to the cell/mitochondria suspension to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid. This will precipitate proteins and lipids, while the smaller, acid-soluble metabolites (including acetyl-CoA) remain in the supernatant.
-
Separation: Centrifuge the samples to pellet the precipitate.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as the amount of radiolabeled acid-soluble metabolites produced per unit of time, normalized to the amount of protein in the sample.
Conclusion
While this compound is not a well-characterized metabolic intermediate, this technical guide provides a robust theoretical framework for its metabolism based on established principles of fatty acid oxidation. The proposed pathway, involving initial beta-oxidation in peroxisomes followed by further degradation in mitochondria, is consistent with the handling of other very-long-chain and branched-chain fatty acids. The provided experimental protocols and comparative quantitative data offer a starting point for researchers wishing to investigate the metabolic significance of this compound. Further research is warranted to validate this proposed pathway and to elucidate the specific enzymes and regulatory mechanisms involved in the metabolism of this and other mid-chain methyl-branched fatty acids. Such studies will contribute to a more comprehensive understanding of lipid metabolism and its role in human health and disease.
References
An In-depth Technical Guide to 12-Methyltetradecanoyl-CoA: Natural Sources, Biosynthesis, and Analysis
Disclaimer: Initial searches for "12-Methyltetracosanoyl-CoA," a 25-carbon branched-chain acyl-CoA, yielded no specific scientific literature, indicating it is likely an uncharacterized or exceptionally rare molecule. This guide will instead focus on the well-documented, structurally related C15 anteiso-fatty acid, 12-methyltetradecanoic acid , and its corresponding acyl-CoA, 12-methyltetradecanoyl-CoA . The principles of biosynthesis, analysis, and metabolism discussed herein are foundational and would likely apply to its longer-chain analogue if discovered.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria, influencing fluidity and environmental adaptation. Among these, anteiso-fatty acids, which feature a methyl branch on the antepenultimate carbon, are of significant interest. 12-Methyltetradecanoic acid (a15:0) is an anteiso-fatty acid found in various natural sources, particularly bacteria. Its activated form, this compound, is the direct precursor for its incorporation into complex lipids and may serve as a signaling molecule. This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for 12-methyltetradecanoyl-CoA and its corresponding free fatty acid, targeting researchers in lipidomics and drug development.
Natural Sources and Occurrence
The primary documented natural source of 12-methyltetradecanoic acid is bacteria, particularly species within the genus Streptomyces. These Gram-positive actinobacteria are renowned for their production of a vast array of secondary metabolites.
2.1 Bacterial Sources
Streptomyces species isolated from marine environments are notable producers. A study by Xu et al. identified 12-methyltetradecanoic acid as a bioactive compound from Streptomyces sp. UST040711-290, isolated from deep-sea sediments. The PubChem database also lists its presence in Streptomyces manipurensis, Streptomyces malaysiense, and Streptomyces lydicus.[1][2] BCFAs, including anteiso-forms, are also characteristic components of the lipids of other bacterial genera like Bacillus.[3]
2.2 Other Occurrences
Anteiso-fatty acids are also found in the lipids of ruminant animals, originating from the metabolic activity of rumen microorganisms.[4] They can be transferred through the food chain and are found in dairy products and meat.
Data Presentation: Production of 12-Methyltetradecanoic Acid
The following table summarizes quantitative data on the production of 12-methyltetradecanoic acid by Streptomyces sp. UST040711-290 under optimized culture conditions.
| Parameter | Optimal Condition | 12-MTA Concentration (µg/L) | Reference |
| Temperature | 30°C | Increased with temperature | Xu et al. |
| pH | 7.0 | 393 | Xu et al. |
| Nutrient Level | High | Positive correlation | Xu et al. |
Biosynthesis of 12-Methyltetradecanoyl-CoA
The biosynthesis of anteiso-fatty acids is a variation of the general fatty acid synthesis (FAS) pathway. It utilizes a specific branched-chain primer, which is derived from the catabolism of a branched-chain amino acid.
3.1 Priming of Fatty Acid Synthesis
The biosynthesis of 12-methyltetradecanoyl-CoA begins with the amino acid L-isoleucine.
-
Isoleucine Catabolism: Isoleucine is catabolized to form 2-methylbutyryl-CoA.
-
Primer for FAS: 2-Methylbutyryl-CoA serves as the starter unit (primer) for the fatty acid synthase (FAS) complex, instead of the usual acetyl-CoA primer used for straight-chain fatty acids.
-
Elongation: The FAS II system sequentially adds five two-carbon units from malonyl-CoA, elongating the initial primer. Each cycle involves condensation, reduction, dehydration, and a second reduction.
-
Final Product: The process results in the formation of 12-methyltetradecanoyl-ACP (Acyl Carrier Protein).
-
Activation: The fatty acid is then released and activated to 12-methyltetradecanoyl-CoA by an acyl-CoA synthetase.
Experimental Protocols
This section details methodologies for the isolation and analysis of 12-methyltetradecanoic acid from bacterial cultures and the subsequent analysis of its CoA derivative.
4.1 Isolation and Extraction from Streptomyces Culture
This protocol is adapted from the bioassay-guided fractionation used by Xu et al.
-
Cultivation: Inoculate Streptomyces sp. into a suitable liquid medium (e.g., starch casein broth). Incubate on a rotary shaker (e.g., 200 rpm) at 28-30°C for 7-14 days.
-
Harvesting: Separate the culture broth from the mycelium by centrifugation (e.g., 5000 x g for 15 minutes).
-
Solvent Extraction: Extract the supernatant (culture filtrate) three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Concentration: Evaporate the solvent from the pooled organic layers under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): For purification, the crude extract can be subjected to column chromatography (e.g., silica (B1680970) gel) with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate) to separate fractions based on polarity. Monitor fractions by TLC and bioassay if applicable.
4.2 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Free fatty acids must be derivatized to volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.
-
Derivatization (Methylation):
-
To the dried crude extract or purified fraction, add 2 mL of 2% H₂SO₄ in methanol.
-
Heat the mixture in a sealed vial at 80°C for 1 hour.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-225ms or SP-2560).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 90°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) and hold.
-
MS Detection: Use Electron Impact (EI) ionization. Scan a mass range of m/z 50-500.
-
-
Identification: Identify the methyl 12-methyltetradecanoate peak by its retention time and comparison of its mass spectrum with a known standard or a spectral library (e.g., NIST).
4.3 Analysis of 12-Methyltetradecanoyl-CoA by LC-MS/MS
Acyl-CoAs are analyzed directly, without derivatization, using liquid chromatography-tandem mass spectrometry.
-
Extraction:
-
Quench metabolism and lyse bacterial cells rapidly (e.g., using cold acetonitrile (B52724)/methanol/water solution).
-
Centrifuge to pellet cell debris.
-
Collect the supernatant for analysis. Solid-phase extraction (SPE) can be used for cleanup and concentration if necessary.
-
-
LC-MS/MS Conditions:
-
Instrument: High-performance liquid chromatograph (HPLC) or ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic solvent (e.g., acetonitrile with ammonium hydroxide or formic acid).
-
MS Detection: Use Electrospray Ionization (ESI) in positive mode.
-
Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for 12-methyltetradecanoyl-CoA. A common product ion for all acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.
-
References
An In-depth Technical Guide to the Physicochemical Properties of 12-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. As a derivative of a branched-chain fatty acid, it is an important intermediate in lipid metabolism and may possess unique biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic context. This information is intended to support researchers in the fields of biochemistry, pharmacology, and drug development in their investigations of this and similar molecules.
Physicochemical Properties
Calculated and Predicted Data
The following table summarizes the calculated and predicted physicochemical properties of this compound.
| Property | Value | Method |
| Molecular Formula | C46H84N7O17P3S | Calculation |
| Molecular Weight | 1132.18 g/mol | Calculation |
| Predicted Melting Point | Solid at room temperature; likely melts at a higher temperature than the corresponding free fatty acid. | Prediction based on long-chain saturated fatty acids having higher melting points than their unsaturated counterparts of similar size. |
| Predicted Boiling Point | High; likely to decompose before boiling at atmospheric pressure. | Prediction based on the high molecular weight and polarity of the molecule. The boiling points of fatty acids increase with molecular weight.[1][2] |
| Predicted Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[3][4] Sparingly soluble in water, likely forming micelles. | Prediction based on the amphipathic nature of long-chain acyl-CoAs, which possess a polar head group and a long hydrophobic tail.[5] |
| Predicted Stability | Unstable in aqueous solutions over long periods, especially at non-neutral pH, due to hydrolysis of the thioester bond. Should be stored at low temperatures (-20°C or below) in an anhydrous organic solvent.[3] | General knowledge of thioester chemistry. |
Experimental Protocols
Synthesis of this compound
The synthesis of long-chain acyl-CoAs can be achieved through both enzymatic and chemical methods.
This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between 12-methyltetracosanoic acid and coenzyme A. This method is highly specific and yields the biologically active isomer.[6][7][8][9]
Workflow for Enzymatic Synthesis:
Caption: Enzymatic synthesis of this compound.
Methodology:
-
Reaction Setup: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine 12-methyltetracosanoic acid, coenzyme A (lithium salt), ATP, and MgCl2.
-
Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding an acid, such as perchloric acid or formic acid.
-
Purification: The product can be purified using solid-phase extraction (SPE) with a C18 cartridge, followed by high-performance liquid chromatography (HPLC) on a reversed-phase column.[10]
-
Verification: Confirm the identity and purity of the synthesized this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical synthesis offers an alternative for producing larger quantities of the acyl-CoA. A common method involves the activation of the carboxylic acid, followed by reaction with coenzyme A.[11][12][13][14]
Workflow for Chemical Synthesis:
References
- 1. IA data based, boiling point estimation fatty acids by molecular weight using linear regression model. | PDF [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 12-Methyltetracosanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltetracosanoyl-CoA is a C25 monomethyl branched-chain fatty acyl-CoA. As a very long-chain fatty acid (VLCFA), its metabolism is crucial for understanding cellular lipid homeostasis and is implicated in various metabolic disorders. The study of enzymes that metabolize this compound is essential for elucidating disease mechanisms and for the development of novel therapeutics. These application notes provide detailed protocols for in vitro assays of key enzymes involved in the catabolism of this compound, focusing on peroxisomal and mitochondrial β-oxidation pathways, as well as the initial α-oxidation step that may be required for branched-chain fatty acids.
Metabolic Pathways of this compound
The degradation of this compound is initiated in the peroxisome due to its very long-chain nature. Depending on the position of the methyl branch, it may first undergo α-oxidation. Subsequently, the molecule is shortened via peroxisomal β-oxidation. The resulting medium- or short-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA.
Peroxisomal α- and β-Oxidation Pathway
The initial steps of this compound degradation occur in the peroxisome. If the methyl group is at the β-carbon, α-oxidation is required to remove one carbon, allowing β-oxidation to proceed.
Caption: Peroxisomal degradation of this compound.
Mitochondrial β-Oxidation Pathway
The shortened acyl-CoA products from peroxisomal oxidation are transported to the mitochondria for further breakdown into acetyl-CoA, which then enters the Krebs cycle.
Caption: Mitochondrial β-oxidation of shortened acyl-CoAs.
Experimental Protocols
General Considerations
-
Substrate Purity: Ensure the purity of this compound, as contaminants can interfere with enzyme activity.
-
Enzyme Source: Use purified recombinant enzymes or subcellular fractions (e.g., isolated peroxisomes or mitochondria) as the enzyme source.
-
Controls: Include appropriate controls in all assays, such as no-enzyme, no-substrate, and inhibitor controls.
-
Optimization: The provided concentrations are starting points. Optimal conditions may vary depending on the specific enzyme and experimental setup.
Protocol 1: Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay
This assay measures the activity of ACOX, the first and often rate-limiting enzyme in peroxisomal β-oxidation, by detecting the production of hydrogen peroxide (H₂O₂).
Experimental Workflow
Caption: Workflow for the peroxisomal acyl-CoA oxidase assay.
Materials
-
This compound (Substrate)
-
Purified peroxisomal acyl-CoA oxidase or peroxisomal fraction
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ detection reagent)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Amplex® Red (e.g., 100 µM) and HRP (e.g., 0.2 U/mL) in Assay Buffer. Protect from light.
-
Prepare a standard curve of H₂O₂ (0 to 50 µM) in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the Amplex® Red/HRP working solution to each well of the 96-well plate.
-
Add 25 µL of Assay Buffer (blank), H₂O₂ standards, or the enzyme sample to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the this compound working solution (final concentration range: 10-100 µM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Presentation
| Sample | Fluorescence (RFU) | H₂O₂ Concentration (µM) | ACOX Activity (nmol/min/mg) |
| Blank | |||
| Enzyme + Substrate | |||
| Enzyme (No Substrate) | |||
| Inhibitor Control |
Protocol 2: Mitochondrial Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol measures the activity of mitochondrial ACADs, such as long-chain acyl-CoA dehydrogenase (LCAD), which are involved in the β-oxidation of fatty acids. The assay is based on the reduction of a fluorescent probe by the electron transfer flavoprotein (ETF).
Experimental Workflow
Caption: Workflow for the mitochondrial acyl-CoA dehydrogenase assay.
Materials
-
This compound (or a shortened version post-peroxisomal oxidation)
-
Purified mitochondrial ACAD (e.g., LCAD) or mitochondrial fraction
-
Purified Electron Transfer Flavoprotein (ETF)
-
Anaerobic Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA
-
Glucose oxidase and glucose (for oxygen scavenging)
-
Fluorometer or fluorescence microplate reader
Methodology
-
Anaerobic Conditions: This assay must be performed under anaerobic conditions to prevent re-oxidation of reduced ETF by oxygen. This can be achieved using a glucose/glucose oxidase oxygen-scavenging system or by working in an anaerobic chamber.
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare working solutions of the ACAD enzyme and ETF in the Anaerobic Assay Buffer.
-
-
Assay Procedure:
-
In an anaerobic environment, add the Anaerobic Assay Buffer, ETF (final concentration ~1-5 µM), and the ACAD enzyme to a cuvette or microplate well.
-
Record the baseline fluorescence (Excitation ~380 nm, Emission ~450 nm).
-
Initiate the reaction by adding this compound (final concentration range: 5-50 µM).
-
Monitor the decrease in ETF fluorescence over time.
-
Data Presentation
| Substrate Concentration (µM) | Initial Rate (RFU/min) | Specific Activity (nmol/min/mg) |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Protocol 3: Phytanoyl-CoA Hydroxylase (PHYH)-like Activity Assay for α-Oxidation
This assay measures the α-hydroxylation of this compound, a key step in the α-oxidation pathway, by monitoring the consumption of a co-substrate, 2-oxoglutarate.
Experimental Workflow
Caption: Workflow for the phytanoyl-CoA hydroxylase-like activity assay.
Materials
-
This compound
-
Purified PHYH-like enzyme or relevant cell lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
2-oxoglutarate
-
Fe(II)SO₄
-
HPLC system for analysis of 2-oxoglutarate
Methodology
-
Reaction Setup:
-
Prepare a reaction mixture containing Assay Buffer, Fe(II)SO₄ (e.g., 50 µM), and ascorbate (e.g., 1 mM).
-
Add the PHYH-like enzyme to the reaction mixture.
-
Add 2-oxoglutarate (e.g., 200 µM).
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration range: 10-100 µM).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the remaining 2-oxoglutarate concentration using a suitable HPLC method.
-
Data Presentation
| Time (min) | 2-oxoglutarate Concentration (µM) | Enzyme Activity (nmol/min/mg) |
| 0 | ||
| 5 | ||
| 15 | ||
| 30 |
Conclusion
These protocols provide a foundation for studying the enzymatic metabolism of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems. The investigation of enzymes acting on this and other branched-chain fatty acids will contribute significantly to our understanding of lipid metabolism in health and disease.
Application Notes and Protocols for 12-Methyltetracosanoyl-CoA in Tuberculosis Drug Discovery
For: Researchers, scientists, and drug development professionals.
Subject: Applications of 12-Methyltetracosanoyl-CoA and related long-chain branched fatty acids in the discovery of novel anti-tuberculosis therapeutics.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex lipid-rich cell wall, which is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A significant portion of this cell wall is composed of mycolic acids, which are very long α-alkyl, β-hydroxy fatty acids. The biosynthesis and metabolism of these and other complex lipids, including branched-chain fatty acids, are essential for the bacterium's viability and represent attractive targets for novel drug development.[1][2] Mtb can utilize host-derived fatty acids and cholesterol as carbon sources, highlighting the importance of fatty acid metabolism in its lifecycle.[3][4]
While direct experimental data on this compound is not extensively available in the current literature, its structure as a long-chain methyl-branched fatty acyl-CoA suggests its potential utility as a chemical probe or substrate to investigate key enzymes in mycobacterial fatty acid metabolism. This document provides an overview of the potential applications of this compound and outlines detailed protocols for studying its interaction with relevant Mtb enzymes, thereby facilitating the discovery of novel inhibitors. The primary enzyme classes of interest for a molecule like this compound are the Fatty Acyl-CoA Ligases (FACLs) and enzymes involved in branched-chain fatty acid degradation pathways.
Potential Enzyme Targets for this compound
Mycobacterium tuberculosis encodes a surprisingly large number of enzymes involved in fatty acid metabolism, suggesting a high degree of specialization and importance.[5][6] For a long-chain methyl-branched fatty acid like 12-methyltetracosanoic acid to be metabolized, it would first need to be activated to its CoA thioester, this compound. This activation is catalyzed by Fatty Acyl-CoA Ligases (FACLs), also known as acyl-CoA synthetases. Mtb possesses 34 putative FACL-like gene products.[5][6]
Once activated, branched-chain acyl-CoAs are further metabolized. For α-methyl branched acyl-CoAs, α-methylacyl-CoA racemase (MCR) plays a crucial role in the stereochemical inversion necessary for their degradation via β-oxidation.[7][8] While this compound is not an α-methyl branched acyl-CoA, the study of enzymes that process branched-chain fatty acids is a key area in TB drug discovery.
Fatty Acyl-CoA Ligases (FACLs)
FACLs catalyze the ATP-dependent formation of acyl-CoA from a fatty acid and Coenzyme A. Several Mtb FACLs have been characterized and show varied substrate specificities for fatty acid chain length.[5][9] For example, FACL6 shows a preference for the C18:1 fatty acid, oleic acid, but can also activate other long-chain fatty acids.[5][6] Another example, FadD2, is a long-chain fatty acyl-CoA ligase.[9] Given the diversity of FACLs in Mtb, it is highly probable that one or more of these enzymes can activate 12-methyltetracosanoic acid. Identifying which FACL(s) process this substrate could lead to the development of specific inhibitors.
α-Methylacyl-CoA Racemase (MCR)
MCR is essential for the metabolism of α-methyl-branched fatty acids derived from host cholesterol.[10] It catalyzes the epimerization of (2R)- and (2S)-methylacyl-CoA thioesters. Although this compound is not a direct substrate for MCR, this enzyme is a key target in branched-chain fatty acid metabolism. Understanding the structure and function of MCR can aid in the design of inhibitors that disrupt this critical metabolic pathway.
Data Presentation
Table 1: Substrate Specificity of Selected M. tuberculosis Fatty Acyl-CoA Ligases
| Enzyme | Preferred Substrate(s) | Other Active Substrates | Reference |
| FACL6 (Rv1206) | Oleic acid (C18:1) | Palmitic acid (C16:0), Stearic acid (C18:0), Hexacosanoic acid (C26:0) | [5][6] |
| FadD2 | Laurate (C12:0), Palmitate (C16:0), Oleate (C18:1) | Caprylate (C8:0) | [9] |
| FadD13 | C24 and C26 fatty acids | Not specified | [5] |
Table 2: Kinetic Parameters of M. tuberculosis α-Methylacyl-CoA Racemase (MCR) with Various Substrates
| Substrate | Km (µM) | kcat (s-1) | Reference |
| (2R)-Ibuprofenoyl-CoA | 48 ± 5 | 291 ± 30 | [11] |
| (2S)-Ibuprofenoyl-CoA | 86 ± 6 | 450 ± 14 | [11] |
| (R)-Pristanoyl-CoA | 41 | Not specified | [7] |
| (25R)-3-oxo-cholest-4-en-26-oyl-CoA | 6.5 | 3.7 | [7] |
Table 3: Inhibition of M. tuberculosis α-Methylacyl-CoA Racemase (MCR)
| Inhibitor | IC50 | Type of Inhibition | Reference |
| Fenoprofenoyl-CoA | 400 nM | Substrate and inhibitor | [4] |
Experimental Protocols
Protocol for Acyl-CoA Synthetase (FACL) Activity Assay
This protocol is adapted from Daniel J, et al. (2014) and is suitable for determining if a purified Mtb FACL can activate 12-methyltetracosanoic acid.[5][6]
Objective: To measure the formation of 14C-labeled this compound from 14C-12-methyltetracosanoic acid.
Materials:
-
Purified Mtb FACL enzyme
-
14C-labeled 12-methyltetracosanoic acid (or other fatty acid of interest)
-
ATP (Adenosine triphosphate)
-
CoA (Coenzyme A)
-
MgCl2 (Magnesium chloride)
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
Glacial acetic acid
-
Silica (B1680970) thin-layer chromatography (TLC) plates
-
TLC developing solvent: n-butanol:acetic acid:water (15:5:8, by volume)
-
Scintillation counter and fluid
Procedure:
-
Prepare the assay mixture in a microcentrifuge tube (40 µL final volume):
-
~7.5 µg purified FACL protein
-
100 µM 14C-12-methyltetracosanoic acid
-
5 mM ATP
-
2 mM CoA
-
2.5 mM MgCl2
-
0.005% (v/v) Triton X-100
-
50 mM Tris-HCl, pH 8.0
-
-
Include negative controls: one without enzyme and one without CoA.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Stop the reaction by adding 2.5 µL of glacial acetic acid.
-
Spot the entire reaction mixture onto a silica TLC plate.
-
Develop the TLC plate using the n-butanol:acetic acid:water solvent system. The acyl-CoA product will have a lower Rf value (approx. 0.55) than the fatty acid substrate (Rf approx. 1.0).[5][6]
-
Dry the TLC plate and visualize the radioactive spots by autoradiography.
-
Scrape the silica corresponding to the acyl-CoA product spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.
Protocol for α-Methylacyl-CoA Racemase (MCR) Activity Assay (NMR-based)
This protocol is based on the principle that MCR catalyzes the exchange of the α-proton of an α-methylacyl-CoA with deuterium (B1214612) from a 2H2O-containing buffer. The incorporation of deuterium can be monitored by 1H NMR spectroscopy.[4]
Objective: To screen for inhibitors of MCR using a known substrate like fenoprofenoyl-CoA. This compound could be tested as a potential inhibitor.
Materials:
-
Purified Mtb MCR enzyme
-
Fenoprofenoyl-CoA (or other suitable MCR substrate)
-
Test inhibitor (e.g., this compound)
-
Sodium phosphate (B84403) buffer (pH 7.2)
-
2H2O (Deuterium oxide)
-
NMR spectrometer and tubes
Procedure:
-
Prepare the reaction mixture in an NMR tube (total volume of 550 µL):
-
54 ng purified MCR enzyme
-
100 µM fenoprofenoyl-CoA
-
Desired concentration of the test inhibitor
-
50 mM Sodium Phosphate buffer, pH 7.2, prepared in ~87% (v/v) 2H2O
-
-
Prepare a positive control (no inhibitor) and a negative control (heat-inactivated MCR at 85°C for 10 minutes).
-
Incubate the reaction mixtures at 30°C for 1 hour.
-
Acquire 1H NMR spectra of each sample.
-
Analyze the spectra for the signal corresponding to the α-methyl group of fenoprofenoyl-CoA (around δ = 1.3–1.4 ppm). In the presence of active MCR, the doublet signal will collapse into a singlet due to the replacement of the α-proton with deuterium.[4]
-
The extent of inhibition can be quantified by comparing the change in the α-methyl signal in the presence of the inhibitor to the positive control.
Visualizations
Caption: Simplified Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
Caption: Workflow for Screening Inhibitors of Mtb Fatty Acyl-CoA Ligase (FACL).
Conclusion
While this compound has not been directly implicated in M. tuberculosis drug discovery to date, its structural characteristics make it and similar molecules potentially valuable tools for exploring the pathogen's extensive and essential fatty acid metabolism. By utilizing the protocols outlined in this document, researchers can investigate the interaction of such compounds with key enzymes like Fatty Acyl-CoA Ligases. The identification of specific inhibitors for these enzymes could pave the way for a new class of anti-tuberculosis drugs that target the unique lipid metabolism of this persistent pathogen. Further research into the substrate specificities of the numerous Mtb FACLs is warranted to fully exploit this area for therapeutic intervention.
References
- 1. Fatty acid metabolism of Mycobacterium tuberculosis: A double-edged sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Acyl-CoA Synthetase in Mycobacterium tuberculosis Involved in Triacylglycerol Accumulation during Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Acyl-CoA Synthetase in Mycobacterium tuberculosis Involved in Triacylglycerol Accumulation during Dormancy | PLOS One [journals.plos.org]
- 7. uniprot.org [uniprot.org]
- 8. Alpha-methylacyl-CoA racemase from Mycobacterium tuberculosis. Mutational and structural characterization of the active site and the fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Chain Fatty Acyl Coenzyme A Ligase FadD2 Mediates Intrinsic Pyrazinamide Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis-Detailed Kinetic and Structural Characterization of the Active Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A continuous assay for alpha-methylacyl-coenzyme A racemase using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 12-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the analysis of 12-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-CoA. While an analytical standard for the 12-methyl isomer is not readily commercially available, this guide offers sourcing for related compounds and presents a robust analytical methodology based on established principles for the analysis of long-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided protocols are intended to serve as a comprehensive starting point for researchers in metabolic studies, drug development, and lipidomics.
Sourcing of Analytical Standards
An analytical standard for this compound is not widely available. However, researchers can source isomers and related compounds that may serve as reference materials or for methods development.
Table 1: Suppliers of Related Analytical Standards
| Compound | Supplier | Catalog Number | Notes |
| 22-Methyltetracosanoyl-CoA | Alfa Chemistry | Varies | Isomer of the target analyte. Useful for mass spectrometry tuning and as a surrogate standard. |
| 23-Methyltetracosanoyl-CoA | MedChemExpress | HY-CE00851 | Isomer of the target analyte. Can be used for chromatographic and mass spectrometric method development. |
| Methyl tetracosanoate | Sigma-Aldrich | 87115 | The methyl ester form of the fatty acid. Can be used as a starting material for custom synthesis or as a reference for the fatty acid portion of the molecule.[1] |
| Methyl tricosanoate | Sigma-Aldrich | 2433-97-8 | A related long-chain fatty acid methyl ester that can be used as an internal standard for chromatographic analysis.[2] |
| Methyl cis-15-tetracosenoate | Sigma-Aldrich | 2733-88-2 | An unsaturated long-chain fatty acid methyl ester for chromatographic comparison. |
Note: Custom synthesis of this compound may be a viable option for researchers requiring an exact analytical standard. Several chemical synthesis companies offer custom synthesis services.
Hypothetical Metabolic Context of this compound
Branched-chain fatty acids (BCFAs) are integral components of cellular lipids and are involved in various physiological processes. Their metabolism is often linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The catabolism of these amino acids produces branched-chain alpha-keto acids, which can be further metabolized to acyl-CoA intermediates that serve as precursors for the synthesis of BCFAs. These BCFAs can then be incorporated into complex lipids or act as signaling molecules.
References
Application Notes and Protocols for Stable Isotope Labeling of 12-Methyltetracosanoyl-CoA in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the movement and transformation of specific compounds through metabolic pathways.[] This approach, often coupled with mass spectrometry, provides invaluable insights into metabolic fluxes, pathway activities, and the contributions of different substrates to cellular pools.[3][4] These methods are essential for understanding both normal physiology and the metabolic dysregulation that occurs in various diseases.[1]
This document provides detailed application notes and protocols for the use of stable isotope-labeled 12-Methyltetracosanoyl-CoA in metabolic studies. This compound is a very-long-chain branched-chain fatty acyl-CoA, and understanding its metabolism is crucial for investigating pathways involved in lipid metabolism, energy homeostasis, and cellular signaling.[5][6] The protocols outlined below are designed for researchers in academia and the pharmaceutical industry who are interested in elucidating the metabolic role of this and similar molecules.
Hypothetical Metabolic Pathway of this compound
The metabolic fate of this compound is presumed to follow the general pathways of very-long-chain and branched-chain fatty acid metabolism. This includes mitochondrial and peroxisomal β-oxidation, and its potential incorporation into complex lipids. The methyl branch may influence the specific enzymes involved and the rate of its metabolism.
Caption: Hypothetical metabolic pathways of this compound.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of ¹³C-labeled this compound would start with the synthesis of its corresponding fatty acid, 12-methyltetracosanoic acid. A potential synthetic route could involve the coupling of two smaller, isotopically labeled fragments. For example, a Grignard reagent derived from a ¹³C-labeled alkyl halide could be reacted with a suitable electrophile to construct the carbon skeleton. The resulting labeled fatty acid would then be activated to its CoA thioester.
Protocol for Synthesis of ¹³C-Labeled this compound (Hypothetical)
-
Synthesis of ¹³C-labeled 12-methyltetracosanoic acid: This is a multi-step organic synthesis procedure. A plausible route would be the coupling of a ¹³C-labeled Grignard reagent with a long-chain alkyl halide, followed by carboxylation. The specific steps would need to be optimized by a synthetic organic chemist.
-
Activation to the Acyl-CoA:
-
Dissolve the synthesized ¹³C-labeled 12-methyltetracosanoic acid in an appropriate organic solvent (e.g., dichloromethane).
-
Activate the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
-
React the activated fatty acid with Coenzyme A (lithium salt) in a suitable buffer (e.g., aqueous sodium bicarbonate) at 4°C.
-
Monitor the reaction by reverse-phase HPLC.
-
Purify the resulting ¹³C-labeled this compound by preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.
-
Experimental Workflow for Metabolic Studies
The general workflow for tracing the metabolism of ¹³C-labeled this compound involves introducing the labeled compound into a biological system, followed by extraction and analysis of metabolites.
References
- 1. isotope.com [isotope.com]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols: 12-Methyltetracosanoyl-CoA as a Substrate for Acyl-CoA Synthetase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, catalyzing the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters.[1] This activation is a requisite step for their involvement in various metabolic pathways, including β-oxidation, triacylglycerol synthesis, and membrane lipid remodeling.[1][2] The substrate specificity of ACS isoforms varies, with different enzymes showing preferences for fatty acids of varying chain lengths and structures.[3]
12-Methyltetracosanoyl-CoA is a branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are increasingly recognized for their significant roles in various physiological processes, including modulation of lipid metabolism, inflammation, and insulin (B600854) resistance.[4] The study of how specific BCFAs like 12-methyltetracosanoic acid are metabolized is essential for understanding their biological functions. A key step in the metabolism of this fatty acid is its activation to this compound by an acyl-CoA synthetase.
These application notes provide a framework for investigating the activity of acyl-CoA synthetases with this compound as a substrate. The included protocols are adaptable for purified enzymes and cell or tissue extracts.
Signaling and Metabolic Pathways
The activation of 12-methyltetracosanoic acid by acyl-CoA synthetase is a critical entry point into cellular metabolism. The resulting this compound can then be channeled into various downstream pathways.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper handling, storage, and use of 12-Methyltetracosanoyl-CoA. Due to the limited availability of specific data for this particular branched-chain fatty acyl-CoA, the following recommendations are based on established protocols for structurally similar long-chain saturated fatty acyl-CoA compounds.
Product Information
This compound is a long-chain branched fatty acyl-coenzyme A. Its structure consists of a 24-carbon fatty acid (tetracosanoic acid) with a methyl group at the 12th carbon, linked to coenzyme A via a thioester bond. Such molecules are crucial intermediates in fatty acid metabolism and are involved in various cellular processes.
Chemical Structure:
Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of this compound.
2.1. General Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Work Area: Handle the compound in a clean, designated area, preferably in a fume hood to avoid inhalation of any fine powder.
-
Contamination: Use sterile, dedicated spatulas and glassware to prevent cross-contamination.
2.2. Storage Conditions
To ensure stability, this compound should be stored under the following conditions.
| Form | Storage Temperature | Container | Notes |
| Powder | -20°C or below | Tightly sealed glass vial | Minimize exposure to light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Solution | -20°C to -80°C | Tightly sealed glass vial | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation. |
Table 1: Recommended Storage Conditions for this compound.
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is essential for reliable experimental results.
3.1. Solubility
| Solvent | Expected Solubility | Notes |
| Ethanol (B145695) | Soluble | Recommended for initial solubilization. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can also be used for initial solubilization. |
| Aqueous Buffers (e.g., PBS, Tris) | Sparingly soluble | Prepare by dilution of an organic stock solution. The final concentration in aqueous buffer may be limited. The pH of the buffer can affect solubility. |
Table 2: Expected Solubility of this compound.
3.2. Protocol for Preparing a 10 mM Stock Solution in Ethanol
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of absolute ethanol to achieve a 10 mM concentration.
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved. A brief, gentle warming (to no more than 37°C) may aid dissolution.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C or -80°C.
Experimental Protocols
The following are generalized protocols for common applications. Researchers should optimize these protocols for their specific experimental systems.
4.1. General Workflow for In Vitro Enzyme Assays
This workflow outlines the general steps for using this compound as a substrate in an in vitro enzyme assay.
Caption: General workflow for in vitro enzyme assays using this compound.
Protocol:
-
Prepare Working Solution: Dilute the 10 mM stock solution of this compound in the appropriate assay buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent (e.g., ethanol) does not interfere with the assay.
-
Reaction Setup: In a reaction vessel (e.g., microplate well or microcentrifuge tube), combine the assay buffer, any necessary cofactors, and the enzyme of interest.
-
Initiate Reaction: Add the working solution of this compound to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Stop Reaction: Terminate the reaction using a suitable method (e.g., adding a quenching agent, heat inactivation).
-
Detection: Measure the formation of the product or the depletion of the substrate using an appropriate detection method (e.g., spectrophotometry, fluorometry, HPLC, mass spectrometry).
-
Data Analysis: Calculate the enzyme activity based on the measured signal.
Potential Biological Role and Signaling Pathways
Branched-chain fatty acids and their CoA esters are known to be involved in the regulation of cellular metabolism. While specific signaling pathways involving this compound are not well-documented, it is plausible that it participates in pathways related to fatty acid oxidation and lipid biosynthesis.
Metabolic Fate of Branched-Chain Fatty Acyl-CoAs:
Long-chain branched fatty acids typically undergo initial oxidation in peroxisomes via α-oxidation, followed by β-oxidation in both peroxisomes and mitochondria.
Caption: Putative metabolic pathway for this compound.
This proposed pathway illustrates that this compound likely undergoes α-oxidation to remove the methyl branch, followed by conventional β-oxidation to yield energy and metabolic intermediates.
Safety and Disposal
6.1. Safety Precautions
-
Inhalation: Avoid inhaling the powder.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest.
6.2. Disposal
Dispose of unused material and waste in accordance with local, state, and federal regulations.
Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should conduct their own validation studies to determine the optimal conditions for their specific applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the synthesis of branched-chain acyl-CoAs (BC-acyl-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of working with these vital molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of branched-chain acyl-CoAs, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Enzymatic Synthesis: - Inactive or inhibited enzyme (e.g., Acyl-CoA Synthetase, Fatty Acid Synthase).[1][2]- Substrate degradation (instability of CoA esters).[3][4]- Incorrect reaction conditions (pH, temperature).- Sub-optimal substrate concentrations.Chemical Synthesis: - Incomplete reaction.- Side reactions reducing the yield of the desired product.- Degradation of starting materials or product. | Enzymatic Synthesis: - Verify enzyme activity with a positive control.- Check for inhibitors in the reaction mixture; long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase.[5]- Prepare fresh substrate solutions and store them appropriately.- Optimize reaction buffer pH and temperature for the specific enzyme used.[6]- Perform substrate titration to find optimal concentrations.Chemical Synthesis: - Monitor reaction progress using TLC or LC-MS.- Use protecting groups to minimize side reactions.- Ensure anhydrous conditions and use high-purity reagents. |
| Poor Substrate Specificity / Side Products | - Promiscuous nature of enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) that can utilize non-canonical substrates (e.g., propionyl-CoA, butyryl-CoA).- Contamination of starting materials. | - Engineer the enzyme's substrate-binding pocket to enhance specificity for the desired branched-chain substrate.[7][8]- Use highly purified substrates.- Optimize reaction conditions (e.g., lower temperature) to favor the desired reaction.- Purify the final product using techniques like HPLC to separate isomers and side products.[9] |
| Difficulty in Product Purification | - Co-elution of the product with unreacted substrates or side products.- Instability of the acyl-CoA thioester bond during purification.[3] | - Employ high-resolution chromatographic techniques such as HPLC with a suitable stationary phase.[9]- Use orthogonal purification methods (e.g., ion exchange followed by reverse phase).- Maintain low temperatures and acidic pH during purification to minimize degradation. |
| Inaccurate Quantification | - Low abundance of acyl-CoAs in biological samples.[10]- Lack of appropriate standards for branched-chain species.- Instability of analytes during sample preparation and analysis.[4] | - Use sensitive analytical methods like LC-MS/MS with multiple reaction monitoring (MRM) for accurate quantification.[9][10]- Synthesize and purify a small amount of the target BC-acyl-CoA to use as an external or internal standard.- Keep samples on ice or at -80°C and minimize freeze-thaw cycles. |
| Product Instability | - Hydrolysis of the thioester bond, especially at neutral or alkaline pH.- Oxidation of the molecule. | - Store purified BC-acyl-CoAs at low temperatures (-80°C) in a slightly acidic buffer (pH 4-6).- Aliquot samples to avoid repeated freeze-thaw cycles.- Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enzymatic synthesis of branched-chain acyl-CoAs?
The main challenges in enzymatic synthesis stem from the substrate promiscuity of the enzymes involved, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). These enzymes can accept substrates other than their canonical ones, leading to a mixture of products. For instance, ACC can carboxylate propionyl-CoA and butyryl-CoA to form methylmalonyl-CoA and ethylmalonyl-CoA, respectively, which can then be incorporated by FASN to produce branched-chain fatty acids. The turnover number of enzymes like mFAS is often lower with branched-chain substrates compared to their straight-chain counterparts.[1]
Q2: How can the substrate specificity of an acyl-CoA synthetase be altered?
The substrate specificity of an acyl-CoA synthetase can be modified through rational mutagenesis of the carboxylate-binding pocket.[7][8] By identifying key residues that define the size and chemical properties of this pocket, targeted mutations can be introduced to accommodate larger or branched-chain carboxylate substrates. This approach has been successfully used to switch an enzyme's specificity from acetate (B1210297) to longer linear or branched-chain carboxylates like methylvalerate.[7][8]
Q3: What are the key considerations for the purification and analysis of branched-chain acyl-CoAs?
Due to their low abundance and instability, the purification and analysis of BC-acyl-CoAs require specialized techniques.[4][10] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a robust and reproducible method for their analysis.[9] For purification, high-performance liquid chromatography (HPLC) is often employed. It is crucial to use appropriate columns to resolve isobaric species and branched-chain isomers.[10] During both purification and analysis, maintaining low temperatures and a slightly acidic pH is important to prevent degradation of the acyl-CoA thioester.
Q4: What is the role of Acyl-CoA Thioesterases (ACOTs) in branched-chain acyl-CoA metabolism?
Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze acyl-CoAs to free fatty acids and Coenzyme A.[11] Some ACOTs exhibit specificity for methyl-branched acyl-CoAs.[11] These enzymes play a regulatory role by controlling the intracellular concentrations of acyl-CoAs, thereby influencing their availability for metabolic pathways like β-oxidation and complex lipid synthesis.[11][12]
Q5: How are branched-chain fatty acid precursors generated in vivo?
The primer molecules for branched-chain fatty acid synthesis are derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[13] The BCAAs are first converted to their respective α-keto acids, which are then decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKD) to form branched-chain acyl-CoA primers.[13]
Experimental Protocols
General Protocol for Enzymatic Synthesis of a Branched-Chain Acyl-CoA
This protocol provides a general framework for the enzymatic synthesis of a branched-chain acyl-CoA using a recombinant acyl-CoA synthetase.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
ATP (e.g., 10 mM)
-
MgCl₂ (e.g., 5 mM)
-
Coenzyme A (e.g., 1 mM)
-
Branched-chain carboxylic acid (e.g., isobutyric acid, 2-methylbutyric acid) (e.g., 5 mM)
-
Purified recombinant acyl-CoA synthetase (concentration to be optimized)
-
-
The total reaction volume can be adjusted as needed (e.g., 100 µL to 1 mL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours). The reaction time should be optimized based on enzyme activity and substrate concentration.
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to denature the enzyme.
-
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Filter the supernatant.
-
Purify the branched-chain acyl-CoA from the supernatant using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
-
Analysis and Quantification:
-
Analyze the purified product using LC-MS/MS to confirm its identity and purity.[9]
-
Quantify the product using a standard curve generated from a known concentration of a commercially available or synthesized standard.
-
Analytical Method: LC-MS/MS for Acyl-CoA Profiling
This protocol outlines a general method for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.
-
Sample Extraction:
-
Extract acyl-CoAs from tissues or cells using a suitable solvent system (e.g., isopropanol/water/acetic acid).
-
Perform the extraction on ice to minimize degradation.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Liquid Chromatography (LC) Separation:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry (MS) Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode.
-
Employ multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs. This involves monitoring the transition from a precursor ion (the molecular ion of the acyl-CoA) to a specific product ion.
-
Visualizations
Caption: Workflow for enzymatic synthesis and analysis.
Caption: Troubleshooting logic for low product yield.
Caption: Enzyme promiscuity in fatty acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. omni.laurentian.ca [omni.laurentian.ca]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: study of the effect of genetic defects on enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
How to improve the stability of 12-Methyltetracosanoyl-CoA solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 12-Methyltetracosanoyl-CoA solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound, like other long-chain acyl-CoAs, is hydrolysis of the thioester bond. This reaction is catalyzed by both acidic and alkaline conditions and leads to the formation of coenzyme A (CoA-SH) and 12-methyltetracosanoic acid. Oxidation of the fatty acyl chain can also occur, particularly if the solution is exposed to air for extended periods.
Q2: What is the recommended solvent for dissolving this compound?
A2: For immediate use, it is recommended to dissolve this compound in a slightly acidic to neutral aqueous buffer (pH 6.0-7.4), such as a phosphate (B84403) or acetate (B1210297) buffer. For stock solutions, organic solvents like methanol (B129727) or a mixture of methanol and water can be used, which should then be stored at low temperatures. It is crucial to minimize the time the compound spends in aqueous solutions at room temperature.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term stability, it is best to store this compound as a dry solid at -80°C. If a stock solution is necessary, it should be prepared in an appropriate solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage (up to a few days), solutions can be kept at -20°C.
Q4: How can I minimize degradation during my experiments?
A4: To minimize degradation, always prepare fresh solutions of this compound for each experiment. If using a stock solution, thaw it on ice and keep it cold throughout the experimental setup. Use buffered solutions within the optimal pH range and avoid prolonged exposure to room temperature.
Q5: How does the purity of this compound affect its stability?
A5: Impurities can catalyze the degradation of this compound. For instance, the presence of free sulfhydryl groups from contaminating CoA can promote disulfide exchange, while metal ion contaminants can catalyze oxidation. Therefore, using highly purified this compound is crucial for ensuring maximum stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Verify the integrity of your stored compound using a stability assessment protocol (see Experimental Protocols section). |
| Precipitation of the compound in aqueous buffer | Low solubility of the long-chain acyl-CoA in aqueous solutions, especially at high concentrations. | Gently warm the solution to aid dissolution, but avoid high temperatures. Consider using a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in your buffer, if compatible with your experimental system. Ensure the pH of the buffer is appropriate. |
| Loss of biological activity | Hydrolysis of the thioester bond, rendering the molecule inactive in enzymatic assays. | Always use freshly prepared solutions. Keep solutions on ice during the experiment. Ensure the pH of your reaction buffer is between 6.0 and 7.4. |
| High background in assays | Presence of degradation products (e.g., free CoA) that may interfere with the assay. | Purify the this compound before use if significant degradation is suspected. Run appropriate controls with the potential degradation products to assess their impact on your assay. |
Data Presentation
The following tables provide a summary of the expected stability of this compound under various conditions. These are representative data based on the known stability of similar long-chain acyl-CoAs and should be confirmed by a stability study for your specific experimental conditions.
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.0)
| Temperature (°C) | Half-life (t½) |
| 25 | ~ 8 hours |
| 4 | ~ 72 hours |
| -20 | > 1 week |
| -80 | Several months |
Table 2: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) |
| 4.0 | ~ 24 hours |
| 6.0 | ~ 48 hours |
| 7.0 | ~ 8 hours |
| 8.0 | ~ 2 hours |
| 9.0 | < 30 minutes |
Table 3: Effect of Solvent on the Stability of this compound at -20°C
| Solvent | Half-life (t½) |
| Water | ~ 1 week |
| 50 mM Phosphate Buffer (pH 7.0) | > 2 weeks |
| Methanol | > 1 month |
| 50% Methanol in Water | > 3 weeks |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
-
Materials:
-
This compound (solid)
-
50 mM Potassium Phosphate Buffer (pH 7.0), sterile-filtered
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound in a microcentrifuge tube.
-
Add the calculated volume of pre-chilled 50 mM Potassium Phosphate Buffer (pH 7.0) to achieve the desired final concentration.
-
Vortex briefly at low speed to dissolve the solid. If dissolution is slow, gently warm the tube with your hand.
-
Keep the solution on ice and use it immediately for your experiment.
-
Protocol 2: Stability Assessment of this compound Solutions by LC-MS/MS
This protocol allows for the quantitative assessment of the degradation of this compound over time.
-
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Incubator or water bath at the desired temperature
-
Quenching solution: Acetonitrile with 1% formic acid, pre-chilled to -20°C
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Prepare a solution of this compound in the desired buffer and at the desired concentration.
-
At time zero (t=0), take an aliquot of the solution and immediately mix it with 4 volumes of the cold quenching solution containing the internal standard. This will stop the degradation and precipitate proteins.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and quench them as described in step 2.
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to LC-MS vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
-
Visualizations
How to increase the yield of enzymatically synthesized 12-Methyltetracosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the yield of enzymatically synthesized 12-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is significantly lower than expected. What are the primary factors to investigate?
A1: Low yield in the enzymatic synthesis of this compound, catalyzed by a long-chain acyl-CoA synthetase (LACS), can stem from several factors. The reaction proceeds in two main steps: the formation of an acyl-AMP intermediate from the fatty acid and ATP, followed by the reaction with Coenzyme A to form the final product.[1] Key areas to troubleshoot include enzyme activity, substrate quality and concentration, reaction conditions, and product stability. A systematic approach to investigating these factors is crucial for optimizing your yield.
Q2: How can I determine if the Long-Chain Acyl-CoA Synthetase (LACS) is active and not the rate-limiting factor?
A2: To confirm your LACS enzyme is active, it is advisable to run a control reaction with a standard, well-characterized long-chain fatty acid substrate (e.g., palmitic acid or oleic acid). If this reaction proceeds efficiently, it suggests the issue may be specific to the 12-methyltetracosanoic acid substrate.
-
Enzyme Concentration: The amount of enzyme may be insufficient. Systematically increase the enzyme concentration in small-scale trial reactions to see if the yield improves.
-
Enzyme Integrity: Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer with cryoprotectants, and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.
-
Cofactor Availability: The reaction is dependent on ATP and magnesium ions (Mg²⁺). Ensure these are fresh and at optimal concentrations. The presence of pyrophosphatase can also drive the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct.
Q3: Could the properties of 12-methyltetracosanoic acid be affecting the synthesis?
A3: Yes, the substrate itself is a common source of issues. Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids can present challenges.
-
Substrate Purity: Impurities in your 12-methyltetracosanoic acid preparation can inhibit the enzyme. Verify the purity using an appropriate analytical method like GC-MS or LC-MS.
-
Substrate Solubility: VLCFAs have poor aqueous solubility. This can limit their availability to the enzyme's active site. Ensure the fatty acid is adequately solubilized in the reaction buffer, possibly with the aid of a low concentration of a non-denaturing detergent like Triton X-100 or by complexing it with bovine serum albumin (BSA).
-
Substrate Specificity: While LACS enzymes have broad specificity, the turnover rate for branched-chain VLCFAs can be lower than for straight-chain fatty acids.[2][3] The bulky methyl group on the carbon chain may cause steric hindrance within the enzyme's active site.
Q4: What are the optimal reaction conditions for this enzymatic synthesis, and how can I optimize them?
A4: The optimal pH, temperature, and buffer composition are enzyme-specific. However, general guidelines for LACS enzymes can be a good starting point.
-
pH and Buffer: Most LACS enzymes function optimally at a pH between 7.5 and 8.0. A Tris-HCl or HEPES buffer is commonly used.
-
Temperature: A temperature range of 25-37°C is typical. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over longer incubation times.
-
Substrate and Cofactor Ratios: The molar ratio of ATP and CoA to the fatty acid is critical. A slight excess of ATP and CoA (e.g., 1.5 to 2-fold) is often beneficial. High concentrations of the product, this compound, can cause feedback inhibition of the synthetase.[1]
-
Incubation Time: Monitor the reaction progress over time by taking aliquots at various intervals to determine the point at which the reaction plateaus.
Q5: The reaction starts but then stalls. What could be the cause?
A5: A stalling reaction can be due to several factors:
-
Product Inhibition: As mentioned, the accumulation of this compound can inhibit the LACS enzyme.[1] If possible, consider methods for in-situ product removal.
-
Byproduct Inhibition: The accumulation of pyrophosphate (PPi) can shift the reaction equilibrium backward. Including inorganic pyrophosphatase in the reaction mixture to hydrolyze PPi to two molecules of inorganic phosphate (B84403) (Pi) can drive the reaction to completion.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. Running the reaction at a lower temperature for a longer duration might improve the final yield.
Q6: I suspect my product, this compound, is degrading. How can I prevent this and improve recovery?
A6: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.
-
Handling: Perform all purification steps quickly and at low temperatures (on ice or at 4°C).
-
pH: Maintain a slightly acidic pH (around 6.0) during purification and storage to minimize hydrolysis of the thioester bond.
-
Storage: For short-term storage, keep the purified product at -20°C. For long-term stability, store at -80°C. Avoid repeated freeze-thaw cycles.
-
Purification: Use efficient purification methods like solid-phase extraction (SPE) to quickly separate the product from reaction components that might contribute to its degradation.
Quantitative Data Summary
| Parameter | Condition A (Standard) | Condition B (Optimized for VLCFA) | Condition C (High Substrate) |
| Enzyme | Long-Chain Acyl-CoA Synthetase | Very-Long-Chain Acyl-CoA Synthetase | Long-Chain Acyl-CoA Synthetase |
| Fatty Acid Conc. | 50 µM | 25 µM | 200 µM |
| ATP Conc. | 100 µM | 75 µM | 300 µM |
| CoA Conc. | 75 µM | 50 µM | 250 µM |
| MgCl₂ Conc. | 5 mM | 10 mM | 5 mM |
| Buffer | 50 mM Tris-HCl, pH 7.5 | 100 mM HEPES, pH 8.0 | 50 mM Tris-HCl, pH 7.5 |
| Additives | 1 mM DTT | 2 mM DTT, 0.1% Triton X-100 | 1 U/mL Pyrophosphatase |
| Temperature | 37°C | 30°C | 37°C |
| Incubation Time | 30 min | 60 min | 45 min |
| Expected Yield | 40-60% | 50-75% | 30-50% (potential inhibition) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general method for the in vitro enzymatic synthesis of this compound using a commercially available or purified Long-Chain Acyl-CoA Synthetase (LACS).
Materials:
-
12-methyltetracosanoic acid
-
Coenzyme A, lithium salt (CoA)
-
Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl or HEPES buffer
-
Dithiothreitol (DTT)
-
Inorganic Pyrophosphatase (optional)
-
Long-Chain Acyl-CoA Synthetase (LACS)
-
Triton X-100 or Bovine Serum Albumin (BSA) (optional, for fatty acid solubilization)
-
Reaction tubes
-
Water bath or incubator
Procedure:
-
Prepare a stock solution of 12-methyltetracosanoic acid: Dissolve the fatty acid in a minimal amount of ethanol (B145695) or DMSO. For improved solubility in the reaction, this stock can be complexed with BSA or a detergent.
-
Prepare the reaction buffer: A typical buffer is 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
-
Set up the reaction mixture: In a microcentrifuge tube, combine the following components in order (example for a 100 µL final volume):
-
Reaction Buffer: to final volume
-
ATP: to a final concentration of 1.5 mM
-
CoA: to a final concentration of 1.0 mM
-
12-methyltetracosanoic acid: to a final concentration of 0.5 mM
-
Inorganic Pyrophosphatase (optional): 1 unit/mL
-
-
Pre-incubate: Mix gently and pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure all components are in solution and at thermal equilibrium.
-
Initiate the reaction: Add the Long-Chain Acyl-CoA Synthetase to a final concentration of 1-5 µg/mL.
-
Incubate: Incubate the reaction at 37°C for 30-60 minutes. The optimal time should be determined empirically.
-
Stop the reaction: Terminate the reaction by adding an equal volume of ice-cold 2% formic acid or by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the formation of this compound using HPLC or LC-MS.
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
This protocol is for the purification of the synthesized product, removing unreacted substrates, cofactors, and the enzyme.
Materials:
-
C18 SPE cartridge
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Acetonitrile (ACN)
-
Potassium phosphate buffer (e.g., 100 mM, pH 4.9)
-
Nitrogen gas stream
Procedure:
-
Condition the SPE cartridge: Wash the C18 cartridge sequentially with 5 mL of methanol, followed by 5 mL of water.
-
Equilibrate the cartridge: Equilibrate the cartridge with 5 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
Load the sample: Dilute the terminated reaction mixture with the equilibration buffer and load it onto the SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of the equilibration buffer to remove unbound ATP, CoA, and other water-soluble components.
-
Elute the product: Elute the this compound with a suitable organic solvent mixture, such as acetonitrile/isopropanol. The exact composition may need optimization.
-
Dry the sample: Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute and store: Reconstitute the purified this compound in a small volume of an appropriate buffer for storage at -80°C.
Visualizations
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: A logical troubleshooting flowchart for low yield optimization.
References
Validation & Comparative
Validating a Quantitative Assay for 12-Methyltetracosanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the validation of a quantitative assay for 12-Methyltetracosanoyl-CoA against other potential, albeit less specific, analytical techniques. Experimental data from similar long-chain acyl-CoA assays are presented to provide a robust framework for validation.
Comparison of Analytical Methods
The quantification of long-chain acyl-CoAs like this compound presents analytical challenges due to their low endogenous concentrations and potential for matrix effects. While several methods can be adapted for this purpose, LC-MS/MS offers unparalleled sensitivity and specificity.
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | ~1–10 fmol | ~100-500 pmol | Highly variable, often in the low pmol range |
| Limit of Quantification (LOQ) | ~5–50 fmol | ~0.5-1.0 nmol | Highly variable, often in the high pmol range |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | <15% | <20% | <25% |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | Low to Moderate (risk of co-elution with structurally similar lipids) | High (dependent on enzyme specificity) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Below are detailed methodologies for the proposed LC-MS/MS assay and a common alternative.
Proposed Method: LC-MS/MS for this compound Quantification
This protocol is adapted from established methods for long-chain acyl-CoA analysis and is expected to provide high sensitivity and specificity for this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike the sample with a suitable internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. The exact masses will need to be determined experimentally.
-
Collision Energy: Optimized for the specific analyte.
Alternative Method: HPLC with UV Detection
This method is less sensitive and specific but can be used if an LC-MS/MS system is unavailable.
1. Sample Preparation
-
Follow the same solid-phase extraction protocol as for the LC-MS/MS method.
2. HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: UV detector set to 260 nm (the absorbance maximum for the adenine (B156593) moiety of Coenzyme A).
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the potential biological origin of this compound, the following diagrams are provided.
Quantitative analysis workflow for this compound.
Biosynthesis of methyl-branched fatty acyl-CoAs.
A Comparative Guide to the Enzymatic Reactions of 12-Methyltetracosanoyl-CoA and Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl-CoA Metabolism
Acyl-CoA molecules are central intermediates in cellular metabolism, serving as substrates for energy production through beta-oxidation, as well as for the synthesis of complex lipids. The structure of the acyl chain, specifically its length and the presence of branches, significantly influences which enzymes and metabolic pathways are involved in its processing. Straight-chain acyl-CoAs are primarily metabolized through the mitochondrial beta-oxidation pathway. In contrast, branched-chain acyl-CoAs often require specialized enzymatic pathways to handle the steric hindrance posed by the methyl groups.
Key Enzymes and Pathways
The initial and often rate-limiting step in the beta-oxidation of many acyl-CoAs is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes exhibit specificity for substrates of different chain lengths. For very-long-chain acyl-CoAs (VLCAs), including tetracosanoyl-CoA (C24:0) and presumably 12-methyltetracosanoyl-CoA, the primary enzyme is Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
VLCAD is an enzyme of the inner mitochondrial membrane that catalyzes the first step of beta-oxidation for fatty acids with chain lengths of 14 to 20 carbons, with the capability to act on substrates up to 24 carbons long.[1][2] The crystal structure of human VLCAD reveals a deep and wide substrate-binding cavity, which is thought to accommodate these very long acyl chains.[1] This structural feature suggests that VLCAD may also bind very-long-chain branched-chain acyl-CoAs like this compound.
Metabolism of Branched-Chain Fatty Acids
The metabolism of certain branched-chain fatty acids, such as phytanic acid and pristanic acid, is well-characterized and occurs primarily in peroxisomes.[3][4][5] These pathways involve a set of enzymes distinct from those of mitochondrial beta-oxidation and often include an initial alpha-oxidation step to bypass the methyl group.[3][5]
Comparative Data
Direct comparative kinetic data for this compound is not available. However, we can infer potential differences in its enzymatic processing compared to straight-chain acyl-CoAs based on the known properties of VLCAD and the pathways for other branched-chain fatty acids.
Table 1: General Comparison of Enzymatic Processing
| Feature | Straight-Chain Acyl-CoAs (e.g., Tetracosanoyl-CoA) | This compound (Presumed) |
| Primary Metabolic Pathway | Mitochondrial Beta-Oxidation | Likely Mitochondrial Beta-Oxidation, potential for peroxisomal involvement |
| Key Initial Enzyme | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) |
| Substrate Accommodation | Fits well into the linear substrate-binding channel of VLCAD. | The methyl branch at C12 may introduce some steric hindrance, potentially affecting binding affinity and catalytic efficiency. |
| Metabolic Rate | Generally high, subject to regulation of the beta-oxidation pathway. | Potentially slower due to the methyl branch, by analogy to other branched-chain fatty acids. |
| Byproducts | Acetyl-CoA | Primarily Acetyl-CoA, with the cycle that processes the methyl-branched portion potentially yielding propionyl-CoA. |
Table 2: Representative Kinetic Data for Human VLCAD with Straight-Chain Acyl-CoA Substrates
Note: Data for this compound is not available. The following data for straight-chain substrates provides a baseline for the expected performance of VLCAD.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Palmitoyl-CoA (C16:0) | 2.5 | 1500 | 600 |
| Stearoyl-CoA (C18:0) | 2.0 | 1200 | 600 |
| Arachidoyl-CoA (C20:0) | 1.8 | 900 | 500 |
Data are representative values collated from multiple sources and should be considered as approximations.
Experimental Protocols
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Method)
This protocol describes a standard method for measuring the activity of acyl-CoA dehydrogenases, which can be adapted to test novel substrates like this compound. The assay is based on the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., VLCAD)
-
Purified recombinant electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., this compound, Tetracosanoyl-CoA)
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA
-
Anaerobic chamber or a system for creating an anaerobic environment
-
Fluorometer with excitation at ~380 nm and emission at ~495 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a known concentration of ETF (typically 1-5 µM).
-
Make the reaction mixture anaerobic by repeated cycles of vacuum and purging with an inert gas (e.g., argon or nitrogen).
-
Initiate the reaction by adding the acyl-CoA substrate to the anaerobic reaction mixture.
-
Immediately before adding the enzyme, record a baseline fluorescence reading.
-
Add a known amount of the purified acyl-CoA dehydrogenase to the reaction mixture and start monitoring the decrease in ETF fluorescence over time.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the acyl-CoA substrate.
Visualizations
Mitochondrial Beta-Oxidation of a Straight-Chain Acyl-CoA
Caption: Mitochondrial beta-oxidation spiral for straight-chain acyl-CoAs.
Peroxisomal Oxidation of a Branched-Chain Fatty Acid (Phytanic Acid Example)
Caption: Peroxisomal oxidation pathway for a branched-chain fatty acid.
Conclusion
The enzymatic processing of this compound is predicted to be handled primarily by the mitochondrial very-long-chain acyl-CoA dehydrogenase (VLCAD), the same enzyme responsible for the initial beta-oxidation of its straight-chain counterparts. However, the presence of a methyl group on the acyl chain introduces a structural difference that likely impacts its interaction with the enzyme's active site.
While direct experimental data is lacking, it is reasonable to hypothesize that the catalytic efficiency of VLCAD for this compound would be lower than for a corresponding straight-chain acyl-CoA. This is due to potential steric hindrance from the methyl group affecting optimal substrate binding and the subsequent dehydrogenation reaction. Furthermore, the beta-oxidation of this compound would be expected to yield propionyl-CoA in the cycle that cleaves the methyl-branched three-carbon unit, in addition to the standard product, acetyl-CoA.
For a definitive comparison, further experimental studies are required to determine the kinetic parameters of VLCAD and other relevant enzymes with this compound as a substrate. The experimental protocol provided in this guide offers a framework for conducting such investigations. Understanding the metabolism of very-long-chain branched-chain fatty acids is crucial for research into various metabolic disorders and for the development of targeted therapeutic interventions.
References
- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 5. portlandpress.com [portlandpress.com]
Developing Internal Standards for 12-Methyltetracosanoyl-CoA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 12-Methyltetracosanoyl-CoA, a branched-chain very-long-chain acyl-CoA (VLCFA-CoA), is crucial for understanding its role in various physiological and pathological processes. Its unique structure presents specific challenges for analysis, primarily the lack of commercially available standards. This guide provides a comparative overview of potential internal standards and a detailed experimental protocol for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.
Comparison of Internal Standard Strategies
The selection of an appropriate internal standard is the most critical factor for achieving accurate and precise quantification of this compound. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation, chromatography, and ionization. Given the absence of a commercially available isotopically labeled this compound, researchers must consider several alternatives, each with its own advantages and disadvantages.
| Internal Standard Strategy | Description | Pros | Cons | Recommendation |
| Gold Standard: Custom-Synthesized Stable Isotope-Labeled this compound | A 13C- or 2H-labeled version of this compound is chemically synthesized. | - Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.- Highest accuracy and precision. | - Not commercially available.- Requires significant expertise and resources for custom synthesis. | Ideal for laboratories with synthetic chemistry capabilities or for long-term, high-throughput studies where the initial investment is justified. |
| Alternative 1: Structurally Similar Branched-Chain VLCFA-CoA | A commercially available, non-labeled branched-chain VLCFA-CoA, such as 10-Methyltetracosanoyl-CoA, is used. | - Commercially available (research grade).- Similar chromatographic behavior to the analyte. | - Different fragmentation pattern in MS/MS.- May not fully compensate for matrix effects specific to the analyte.- Potential for natural occurrence in some biological samples. | A practical option when custom synthesis is not feasible. Requires careful validation to ensure it adequately corrects for analytical variability. |
| Alternative 2: Odd-Chain Straight-Chain Acyl-CoA | A commercially available straight-chain acyl-CoA with an odd number of carbon atoms (e.g., Pentacosanoyl-CoA, C25:0-CoA). | - Readily available from commercial suppliers.- Unlikely to be naturally present in most biological samples. | - Significant structural differences from the branched-chain analyte.- May not have the same extraction efficiency or chromatographic retention.- Less effective at correcting for matrix effects. | A viable but less ideal alternative. Should be used with caution and thorough validation, particularly regarding extraction recovery and matrix effects. |
Experimental Protocol: Quantification of 12-Methyltetracsanoyl-CoA by LC-MS/MS
This protocol is a general guideline and should be optimized for the specific instrumentation and biological matrix being analyzed.
Sample Preparation (Tissue)
-
Homogenization: Homogenize approximately 40 mg of frozen tissue on ice in a solution containing 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of an organic solvent mixture (Acetonitrile:2-propanol:Methanol, 3:1:1) containing the chosen internal standard.[1]
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[1]
-
Supernatant Collection: Collect the supernatant.
-
Re-extraction: Re-extract the pellet with the same volume of the organic solvent mixture to maximize recovery.
-
Combine Supernatants: Combine the supernatants from both extractions.
-
Evaporation and Reconstitution: Evaporate the combined supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure the separation of this compound from other lipids and isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound and the chosen internal standard need to be determined by direct infusion of the synthesized or purchased standard. Based on the structure of this compound (C46H84N7O17P3S), the precursor ion ([M+H]+) would be approximately m/z 1130.5. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and the determined MRM transitions.
-
Visualizations
References
A Comparative Structural Analysis of 12-Methyltetracosanoyl-CoA and Other Key Lipids in Mycobacterium tuberculosis
A Comprehensive Guide for Researchers and Drug Development Professionals
The complex and unique lipid-rich cell wall of Mycobacterium tuberculosis is a critical factor in its survival, pathogenesis, and intrinsic resistance to many antibiotics. Understanding the structure and biosynthesis of its constituent lipids is paramount for the development of new and effective anti-tubercular drugs. This guide provides a detailed structural comparison of 12-Methyltetracosanoyl-CoA, a key precursor to mycolic acids, with other significant lipids found in M. tuberculosis, supported by experimental data and detailed methodologies.
Structural Comparison of Key Lipids
The cell envelope of M. tuberculosis is a formidable barrier, largely due to its high lipid content. Mycolic acids are the hallmark of this envelope, but other lipids such as phthiocerol dimycocerosate (PDIM) and sulfolipids (SL-1) also play crucial roles in the bacterium's virulence and interaction with the host immune system. This compound is a C25 methyl-branched fatty acyl-CoA that serves as a building block for the α-alkyl chain of mycolic acids.[1][2]
| Feature | This compound | Mycolic Acids | Phthiocerol Dimycocerosate (PDIM) | Sulfolipid-1 (SL-1) |
| General Structure | Methyl-branched fatty acyl-CoA | α-alkyl, β-hydroxy very-long-chain fatty acids | Complex lipid consisting of a long-chain diol (phthiocerol) esterified with mycocerosic acids | Acylated trehalose (B1683222) sulfate |
| Carbon Chain Length | C25 | C70-C90 | Phthiocerol: C34-C36; Mycocerosic acids: C26-C32 | Varies, contains multiple acyl chains |
| Methyl Branches | Single methyl group at C12 | Multiple methyl branches in the meromycolate chain | Multiple methyl branches in mycocerosic acids | Multiple methyl branches in the acyl chains |
| Functional Groups | Thioester (-S-CoA) | Hydroxyl (-OH), Carboxyl (-COOH), may contain cyclopropane (B1198618) rings, methoxy (B1213986) or keto groups | Ester (-COO-), Hydroxyl (-OH) | Sulfate (-OSO3H), Ester (-COO-), Hydroxyl (-OH) |
| Key Precursors | Propionyl-CoA, Malonyl-CoA | Acetyl-CoA, Propionyl-CoA, Malonyl-CoA, this compound (for α-chain) | Propionyl-CoA, Methylmalonyl-CoA | Propionyl-CoA, Methylmalonyl-CoA, Trehalose |
| Primary Function | Precursor for the α-chain of mycolic acids | Major structural component of the cell wall, permeability barrier, virulence | Virulence factor, modulates host immune response | Virulence factor, modulates host immune response |
Biosynthetic Pathways and Metabolic Interconnections
The biosynthesis of these complex lipids is interconnected, often sharing common precursors derived from the bacterium's central carbon metabolism. Propionyl-CoA, generated from the catabolism of host-derived cholesterol and odd-chain fatty acids, is a critical building block for many of the methyl-branched lipids, including this compound, PDIM, and SL-1.[3][4]
Caption: Overview of the metabolic links between key lipid biosynthetic pathways in M. tuberculosis.
The routing of propionyl-CoA into these complex lipids is not only essential for building the cell envelope but also serves as a detoxification mechanism to prevent the accumulation of toxic levels of propionyl-CoA.
Experimental Protocols
Extraction and Analysis of Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of mycobacterial lipids.[5][6][7]
a. Lipid Extraction and Saponification:
-
Harvest M. tuberculosis cells from culture by centrifugation.
-
Resuspend the bacterial pellet in a solution of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).
-
Incubate the suspension overnight at 100°C to hydrolyze the lipids.
b. Methylation:
-
After cooling, add dichloromethane (B109758) and methyl iodide to the saponified mixture.
-
Incubate for 1 hour at room temperature with rotation to convert fatty acids and mycolic acids to their methyl esters (FAMEs and MAMEs).
-
Centrifuge to separate the organic and aqueous phases. The lower organic phase contains the FAMEs and MAMEs.
c. GC-MS Analysis:
-
Inject an aliquot of the organic phase into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5ms) for separation.
-
Set the temperature program to effectively separate the different FAMEs and MAMEs.
-
Acquire mass spectra in electron impact (EI) mode.
-
Identify individual components by comparing their retention times and mass spectra with known standards and library data. For methyl-branched esters, characteristic fragment ions at m/z 88 and 101 are indicative.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Cholesterol and fatty acids grease the wheels of Mycobacterium tuberculosis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Mycobacterium tuberculosis in Sputum by Gas Chromatography-Mass Spectrometry of Methyl Mycocerosates Released by Thermochemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of 12-Methyltetracosanoyl-CoA Measurement Across Diverse Analytical Platforms
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of analytical platforms for the measurement of 12-Methyltetracosanoyl-CoA, a long-chain fatty acyl-CoA, offering insights into methodology and data concordance.
The integrity of metabolic research and drug discovery pipelines relies on the precise and reproducible measurement of key metabolites. This compound, as a long-chain fatty acyl-CoA, is implicated in various metabolic pathways, and its accurate quantification is crucial for understanding its physiological and pathological roles. This guide outlines the cross-validation of its measurement using two prominent analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Platforms
The choice of an analytical platform can significantly impact the sensitivity, specificity, and throughput of this compound quantification. Below is a summary of expected performance characteristics based on established methods for long-chain fatty acyl-CoAs.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~50 pmol | <1 pmol |
| Limit of Quantification (LOQ) | ~150 pmol | ~2 pmol |
| Linear Range | 1-100 µM | 0.01-10 µM |
| Precision (%RSD) | <15% | <10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Specificity | Moderate | High |
| Throughput | Lower | Higher |
Note: The data presented in this table are hypothetical and serve as an illustrative comparison based on typical performance characteristics of the analytical platforms for similar analytes. Actual performance may vary depending on the specific instrumentation, methodology, and sample matrix.
Experimental Workflows and Methodologies
A robust cross-validation study necessitates a well-defined experimental workflow, from sample preparation to data analysis. The following diagram illustrates a typical workflow for the cross-validation of this compound measurements between HPLC-UV and LC-MS/MS platforms.
Detailed Experimental Protocols
1. Sample Preparation (Applicable to both platforms)
-
Homogenization: Tissues or cells are homogenized in a suitable buffer, followed by protein precipitation using an organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge. The cartridge is washed to remove interfering substances, and the acyl-CoAs are then eluted.
2. HPLC-UV Analysis
-
Chromatography: The extracted sample is injected onto a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used for separation.
-
Detection: The eluent is monitored at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.
-
Quantification: The concentration of this compound is determined by comparing the peak area to an external calibration curve prepared with authentic standards.
3. LC-MS/MS Analysis
-
Chromatography: A similar reversed-phase chromatographic separation is employed, often using ultra-high-performance liquid chromatography (UPLC) for improved resolution and speed.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection and Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for this compound and a stable isotope-labeled internal standard. The high specificity of MRM minimizes interferences from the sample matrix.
Signaling Pathway Context
While the precise signaling pathways involving this compound are a subject of ongoing research, it is understood to be an intermediate in fatty acid metabolism. The following diagram illustrates its general position within this metabolic network.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of scientific data. For the quantification of this compound, LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV. However, HPLC-UV can still be a viable option for applications where high concentrations are expected and high throughput is not a primary concern. Researchers should carefully consider the specific requirements of their studies when selecting an analytical platform. The methodologies and comparative data presented in this guide provide a framework for making informed decisions and for designing robust validation studies.
Safety Operating Guide
Personal protective equipment for handling 12-Methyltetracosanoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for 12-Methyltetracosanoyl-CoA was not located. The following guidance is based on the safety protocols for similar long-chain fatty acyl-CoA compounds and general laboratory safety principles. Researchers should handle this substance with care, assuming it may have uncharacterized hazards.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and First Aid Measures
The toxicological properties of this compound have not been thoroughly investigated. Based on data for similar compounds, it is not classified as a hazardous substance, but caution is advised.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change immediately if contaminated. | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn at all times. | To protect skin and personal clothing from contamination. |
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powdered form or creating solutions, to minimize inhalation exposure.
Work Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Spill and Disposal Plan
Spill Containment:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
Cover drains to prevent the substance from entering the water system.
-
For dry spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled waste container.
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a designated, labeled waste container.
-
Clean the affected area thoroughly.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated gloves and other disposable PPE should be disposed of as chemical waste.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
